molecular formula C13H16O2 B3147065 Methyl 3-methyl-5-phenylpent-2-enoate CAS No. 61439-80-3

Methyl 3-methyl-5-phenylpent-2-enoate

Cat. No. B3147065
CAS RN: 61439-80-3
M. Wt: 204.26 g/mol
InChI Key: COLHOBDBQPCZGQ-ZHACJKMWSA-N
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Description

“Methyl 3-methyl-5-phenylpent-2-enoate” is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.26500 . The compound is also known by other names such as “2-Pentenoic acid,3-methyl-5-phenyl-,methyl ester” and "3-Methyl-5-phenyl-pent-2-ensaeuremethylester" .


Synthesis Analysis

The synthesis of “Methyl 3-methyl-5-phenylpent-2-enoate” involves a synthetic route that includes compounds like “Methyl 2-(diethylamino)ethyl ether” (CAS#:1067-74-9) and “Benzylacetone” (CAS#:2550-26-7) . The literature cites a patent by Sandoz Patent GmbH (Patent: DE2546906, 1976; Chem.Abstr., 1977, vol. 86, # 43443) related to the synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-5-phenylpent-2-enoate” is based on its molecular formula C13H16O2 . The exact mass of the compound is 204.11500 .

Scientific Research Applications

Asymmetric Synthesis and Chiral Complexes

Methyl 3-methyl-5-phenylpent-2-enoate has been utilized in the study of asymmetric synthesis. One such application involves the isomerization of this compound in the presence of chiral ruthenium complexes, leading to the formation of enantiomerically enriched products. This process is significant in creating chiral molecules, which are crucial in many areas of chemistry and pharmaceuticals (Matteoli et al., 1984).

Heterocyclic System Synthesis

The compound is also used in the synthesis of heterocyclic systems. For instance, it has been involved in the preparation of various pyridine and pyrimidinone derivatives, which are key structures in many biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Optically Active Compound Synthesis

Additionally, methyl 3-methyl-5-phenylpent-2-enoate has been used in generating optically active compounds through enantioselective processes. Such processes are significant for creating specific enantiomers of a compound, which can have different biological activities (Nakamura et al., 2002).

π-Complex Formation Study

In the study of π-complex formation, this compound has been used to understand the dynamics of copper-alkene π-complexes. Such studies provide insights into the mechanisms of organic reactions involving metal catalysts (Christenson, Olsson, & Ullenius, 1989).

Mimetic Synthesis

It has also played a role in the synthesis of conformationally restricted mimetics, such as in the preparation of a phenylalanine mimetic via a ring-closing metathesis reaction (Abell et al., 1998).

Fluorescence Study

This compound is involved in fluorescence studies, where it has been used to synthesize fluorescent secondary products. Understanding fluorescence properties is important in materials science and biochemical imaging (Nagai et al., 1996).

Photochemical Reaction Effects

Its derivatives are studied to understand the effects of substitution on the photochemistry of bichromophoric systems. Such studies are essential for the development of photoresponsive materials (Ellis‐Davies et al., 1984).

Chemoenzymatic Synthesis

The compound is used in lipase-mediated kinetic resolution processes, which is a method for preparing enantiomerically pure compounds. This has implications in pharmaceutical synthesis and chiral chemistry (Kamal, Krishnaji, & Khanna, 2006).

Study of Diastereoisomers

Research involving the synthesis of diastereoisomers of complex organic compounds, where this compound acts as a precursor, contributes to our understanding of molecular structures and stereochemistry (Curilazo et al., 2017).

C-Alkylation Studies

The compound is utilized in C-alkylation studies, where understanding the reactivity and selectivity of such reactions is crucial for synthetic organic chemistry (Kryshtal, Zhdankina, & Serebryakov, 1997).

Intramolecular Reactions and Cyclization

Intramolecular reactions and cyclization studies of this compound contribute to the understanding of organic reaction mechanisms, which is fundamental in synthetic chemistry (Celestina et al., 2004).

properties

IUPAC Name

methyl (E)-3-methyl-5-phenylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(10-13(14)15-2)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLHOBDBQPCZGQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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